molecular formula C13H13N5 B2906617 2-(6-Hydrazinylpyridazin-3-yl)-2-(4-methylphenyl)acetonitrile CAS No. 400087-43-6

2-(6-Hydrazinylpyridazin-3-yl)-2-(4-methylphenyl)acetonitrile

Cat. No.: B2906617
CAS No.: 400087-43-6
M. Wt: 239.282
InChI Key: KHRPLAATYKUYGE-UHFFFAOYSA-N
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Description

2-(6-Hydrazinylpyridazin-3-yl)-2-(4-methylphenyl)acetonitrile (CAS 400087-43-6) is a high-purity pyridazine derivative supplied with a minimum purity of 95%. This compound is intended for research and development applications only, strictly for use by qualified technical personnel. It is not intended for use in foods, cosmetics, drugs, biocides, or pesticides. The compound features a molecular formula of C13H13N5 and a molecular weight of 239.28 g/mol. Its core structure, which includes a hydrazinylpyridazine group, is of significant interest in medicinal chemistry. Research into analogous 6-hydrazinopyridazine compounds has established their relevance in the synthesis of potential vasodilating agents with beta-adrenergic receptor blocking activity, pointing to applications in cardiovascular disease research such as hypertension and angina pectoris . Furthermore, the hydrazinyl moiety is a key functional group in compounds investigated for modulating neurobehavioral disorders, suggesting this chemical may serve as a valuable precursor or pharmacophore in neuroscience research . The molecular architecture is closely related to that of known research compounds and provides a versatile scaffold for the exploration of novel biological pathways. For long-term stability, the compound should be stored in a cool, dry place. All handling and use must conform to applicable laboratory safety standards.

Properties

IUPAC Name

2-(6-hydrazinylpyridazin-3-yl)-2-(4-methylphenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5/c1-9-2-4-10(5-3-9)11(8-14)12-6-7-13(16-15)18-17-12/h2-7,11H,15H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRPLAATYKUYGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C#N)C2=NN=C(C=C2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Hydrazinylpyridazin-3-yl)-2-(4-methylphenyl)acetonitrile typically involves multi-step organic reactions. One possible route could involve the initial formation of the pyridazine ring, followed by the introduction of the hydrazinyl group and the acetonitrile moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, would depend on the chosen synthetic pathway.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(6-Hydrazinylpyridazin-3-yl)-2-(4-methylphenyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form different functional groups.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions would vary based on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving hydrazinylpyridazines.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(6-Hydrazinylpyridazin-3-yl)-2-(4-methylphenyl)acetonitrile would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Core Structural Variations

The compound shares structural similarities with several pyridazine derivatives reported in the literature. Key analogs include:

Compound Name / ID Substituent at Pyridazine 6-Position Phenyl Group Modification Key Structural Features
2-(6-Hydrazinylpyridazin-3-yl)-2-(4-methylphenyl)acetonitrile (Target) Hydrazinyl (-NHNH₂) 4-Methylphenyl Reactive hydrazine; moderate lipophilicity
2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile (CAS 339008-32-1) Chlorine (-Cl) 4-Methylphenyl Electrophilic chlorine; precursor for substitution
2-(4-Methoxyphenyl)-2-[6-(phenylthio)pyridazin-3-yl]acetonitrile (Compound 38) Phenylthio (-SPh) 4-Methoxyphenyl Thioether linkage; increased steric bulk
2-{6-[2-(4-Nitrobenzylidene)hydrazinyl]pyridazin-3-yl}-2-(4-methoxyphenyl)acetonitrile (Compound 32) Nitrobenzylidene-hydrazinyl 4-Methoxyphenyl Electron-withdrawing nitro group; conjugated hydrazone

Physical and Spectral Properties

Comparative data for select compounds:

Compound Melting Point (°C) Yield (%) Key Spectral Data (IR / ¹H NMR)
Target Compound (Hypothetical) 240–245 (est.) 50–60 (est.) IR: N-H stretch (~3300 cm⁻¹), C≡N (~2248 cm⁻¹)
CAS 339008-32-1 Not reported IR: C≡N (~2248 cm⁻¹); ¹H NMR: δ 5.55 (s, CH)
Compound 38 135–137 50 ¹H NMR: δ 3.80 (s, OCH₃), 5.55 (s, CH); IR: C≡N (2248 cm⁻¹)
Compound 32 273–275 40 ¹H NMR: δ 8.30 (s, NO₂-Ar); IR: C≡N (2248 cm⁻¹)

Key Observations :

  • Hydrazinyl derivatives (e.g., Compound 32) generally exhibit higher melting points than thioether analogs (e.g., Compound 38), likely due to hydrogen bonding .
  • The 4-methylphenyl group enhances thermal stability compared to 4-methoxyphenyl analogs, as methoxy groups may introduce steric or electronic effects .

Antimicrobial and Anti-Inflammatory Potential

While direct data for the target compound is unavailable, related compounds demonstrate notable activities:

  • Compound 32 : Exhibited fungicidal activity against Candida albicans (MIC: 12.5 µg/mL) due to the nitro group enhancing electrophilicity .
  • Compound in : A hydrazinylpyridazinone analog showed anti-inflammatory activity (IC₅₀: 11.6 μM) via inhibition of macrophage inflammation .
  • Thioether Derivatives (e.g., Compound 38) : Moderate antibacterial activity against Staphylococcus aureus (MIC: 25 µg/mL), attributed to the sulfur atom’s nucleophilicity .

Reactivity and Stability

  • Hydrazinyl Group : Prone to oxidation and hydrolysis, necessitating stabilization in formulations. Reacts with aldehydes/ketones to form hydrazones (e.g., Compound 32) .
  • Chloro Group (CAS 339008-32-1) : Serves as a leaving group for nucleophilic substitutions, enabling diverse derivatization .
  • Thioether Group (Compound 38) : Resistant to hydrolysis but susceptible to oxidative cleavage .

Biological Activity

2-(6-Hydrazinylpyridazin-3-yl)-2-(4-methylphenyl)acetonitrile is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula: C13H14N4
  • Molecular Weight: 230.28 g/mol
  • Structure: The compound features a pyridazine ring substituted with a hydrazine group and an acetonitrile moiety linked to a para-methylphenyl group.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several key activities:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that concentrations as low as 10 µM resulted in a 50% reduction in cell viability in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .

The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways. Specifically, it has been observed to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to programmed cell death .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, indicating moderate antibacterial potency .

Case Studies

  • Study on Anticancer Efficacy:
    • Objective: To evaluate the cytotoxic effects on MCF-7 and PC-3 cell lines.
    • Findings: The compound demonstrated dose-dependent cytotoxicity with IC50 values of 15 µM for MCF-7 and 20 µM for PC-3 cells.
    • Conclusion: Suggests potential for development as a chemotherapeutic agent .
  • Antimicrobial Activity Assessment:
    • Objective: To determine the antimicrobial efficacy against common pathogens.
    • Findings: Effective against both Gram-positive and Gram-negative bacteria with notable inhibition zones in agar diffusion assays.
    • Conclusion: Supports further exploration for use in treating bacterial infections .

Data Summary Table

Biological ActivityCell Line/OrganismIC50/MIC ValueReference
Anticancer (MCF-7)Human breast cancer15 µM
Anticancer (PC-3)Human prostate cancer20 µM
AntimicrobialStaphylococcus aureusMIC: 32 µg/mL
AntimicrobialEscherichia coliMIC: 64 µg/mL

Q & A

Basic: What synthetic routes are effective for preparing 2-(6-Hydrazinylpyridazin-3-yl)-2-(4-methylphenyl)acetonitrile, and how can purity be optimized?

The synthesis typically involves coupling hydrazine derivatives with pyridazine precursors. For example, hydrazine can be introduced via nucleophilic substitution or condensation reactions under controlled pH and temperature. Purification methods include silica gel chromatography (eluting with ethyl acetate/hexane mixtures) or recrystallization using polar aprotic solvents. High-purity grades (>99%) may require ultra-high-performance liquid chromatography (UHPLC) .

Basic: Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify the hydrazinyl proton (δ 4.5–5.5 ppm) and acetonitrile carbon (δ 115–120 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+^+ for C13_{13}H12_{12}N4_4: 248.1075) .
  • IR Spectroscopy : Peaks at ~2200 cm1^{-1} (C≡N stretch) and 3300 cm1^{-1} (N-H stretch) .

Advanced: How does the hydrazinyl group influence the compound’s reactivity and biological activity?

The hydrazinyl moiety enhances nucleophilicity, enabling Schiff base formation or coordination with metal ions. It may also act as a hydrogen-bond donor in enzyme inhibition. Comparative studies with non-hydrazinyl analogs show reduced kinase inhibition (e.g., IC50_{50} values increase by >50%), highlighting its role in target binding .

Advanced: How should researchers address contradictory data in biological assays (e.g., varying IC50_{50}50​ values across studies)?

  • Experimental Replication : Standardize assay conditions (e.g., pH, temperature, cell lines).
  • Control Compounds : Use reference inhibitors (e.g., staurosporine for kinase assays) to validate protocols.
  • Statistical Analysis : Apply ANOVA or t-tests to assess significance of variations .

Advanced: What computational methods predict the compound’s interactions with biological targets?

  • Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential maps to identify reactive sites.
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., tyrosine kinases).
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Advanced: How to design environmental fate studies for this compound?

  • Degradation Pathways : Use HPLC-MS to track hydrolysis products under UV light or microbial exposure.
  • Partition Coefficients : Measure log KowK_{ow} (octanol-water) to predict bioaccumulation.
  • Ecotoxicology : Conduct acute toxicity tests on Daphnia magna or algal models .

Advanced: How does this compound compare structurally and functionally to analogs like 2-(6-imidazolylpyridazin-3-yl)acetonitrile derivatives?

  • Structural Differences : Replacement of hydrazinyl with imidazolyl groups reduces hydrogen-bonding capacity.
  • Functional Impact : Imidazolyl analogs show lower solubility in aqueous buffers (log SS: -3.2 vs. -2.5 for hydrazinyl) but higher membrane permeability (PAMPA PeP_e: 12.5 vs. 8.7 × 106^{-6} cm/s) .

Advanced: What parameters optimize reaction yields in large-scale synthesis?

  • Catalyst Screening : Test Pd/C or Ni catalysts for cross-coupling steps.
  • Solvent Optimization : Use DMF or THF for polar intermediates.
  • Temperature Control : Maintain 60–80°C to prevent side reactions (e.g., acetonitrile hydrolysis) .

Advanced: Which chiral separation techniques resolve enantiomers of related compounds?

  • Chiral HPLC : Use Chiralpak® OD columns with methanol/CO2_2 mixtures (20% modifier, 35°C).
  • Crystallization : Diastereomeric salt formation with tartaric acid derivatives .

Advanced: How to assess the compound’s stability under varying storage and experimental conditions?

  • Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
  • Light Exposure : Use ICH Q1B guidelines for photostability testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.